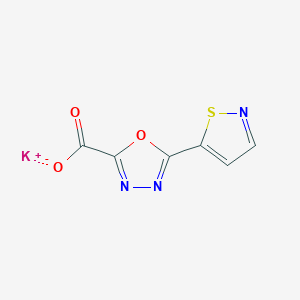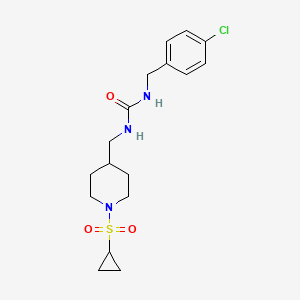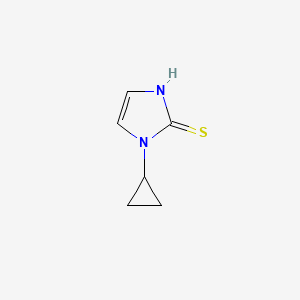
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1338971-47-3 . It has a molecular weight of 172.22 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid, has been achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition .Molecular Structure Analysis
The InChI code for 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid is 1S/C9H16O3/c1-8(2)3-5-9(12,6-4-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11) . This indicates that the compound has a cyclohexane ring with two methyl groups and a carboxylic acid group attached to it .Scientific Research Applications
Stereochemistry and Synthesis
The study of stereochemistry and synthesis of cyclohexane derivatives, such as 1,1-dimethyl-cyclohexan-3-ol-2-carboxylic acids, reveals insights into their cis and trans forms. These acids have been explored through catalytic reduction processes, yielding compounds with varying melting points indicative of their stereochemical configurations. Small amounts of dehydration products like β-cyclo-apogeranic acid are also formed during these processes, highlighting the complex pathways involved in synthesizing cyclohexane derivatives (Gamboni & Schinz, 1956).
Environmental Exposures and Biomarkers
The environmental exposure to plasticizers such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), and its metabolites in humans has been investigated. The detection of DINCH metabolites in urine samples from U.S. adults over a 12-year period suggests that these compounds can serve as biomarkers for assessing exposure to DINCH, a plasticizer used to replace phthalates (Silva et al., 2013).
Atmospheric Chemistry and Ozone Reactions
The interaction between ozone and alkenes in the presence of cyclohexane highlights the formation of carbonyl and carboxylic acid products. This research provides insights into the atmospheric chemistry of olefins and the role of cyclohexane in scavenging hydroxyl radicals, furthering our understanding of air pollution and chemical processes in the atmosphere (Grosjean et al., 1994).
Chiral Discrimination and Absolute Configuration
A study on ternary ion-pair complexation demonstrates a method for chiral discrimination and the assignment of absolute configuration of chiral hydroxy acids. This research outlines the use of BINOL, a carboxylic acid, and an organic base to form a complex that acts as a chiral solvating agent, offering a novel approach for enantiodiscrimination and determination of absolute configuration in hydroxy acids (Chaudhari & Suryaprakash, 2013).
Adsorption and Hydrolytic Stability
The study of cyclohexane derivatives in relation to their adsorption on cation-exchange resins and non-ionic cross-linked polymers reveals their strong adsorption capabilities, which exceed those of aromatic compounds. This indicates the significant role of hydrophobic interactions in the adsorption process and highlights the potential for these compounds in analyzing aqueous solutions for organic contaminants (Jahangir & Samuelson, 1978).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might interact with its targets through hydrogen bonding, given the presence of a hydroxyl group .
Result of Action
The molecular and cellular effects of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid’s action are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid . .
properties
IUPAC Name |
1-hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)3-5-9(12,6-4-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWWJRHQVQFHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2896258.png)


![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)


![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2896275.png)
![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)
![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)